molecular formula C16H11F4NO B5707377 L-Ornithine Sulfate CAS No. 6153-43-1

L-Ornithine Sulfate

Cat. No.: B5707377
CAS No.: 6153-43-1
M. Wt: 309.26 g/mol
InChI Key: AGDBNGDNWYBRAK-RMKNXTFCSA-N
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Description

L-Ornithine Sulfate is a compound derived from L-Ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. This compound is known for its potential benefits in various biological processes, including detoxification of ammonia in the liver and enhancement of athletic performance. This compound is often used in medical and nutritional supplements due to its ability to support liver function and promote overall health.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ornithine Sulfate can be synthesized through several methods. One common approach involves the reaction of L-Ornithine with sulfuric acid. The process typically includes dissolving L-Ornithine in water, followed by the gradual addition of sulfuric acid under controlled temperature and pH conditions. The reaction mixture is then concentrated and crystallized to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-Ornithine, which is then reacted with sulfuric acid to form this compound. This method is considered sustainable and environmentally friendly, as it utilizes renewable resources and produces minimal waste .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine Sulfate undergoes various chemical reactions, including:

    Oxidation: L-Ornithine can be oxidized to form L-Glutamate.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: L-Ornithine can participate in substitution reactions, particularly in the formation of derivatives like L-Ornithine Hydrochloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like hydrochloric acid and sulfuric acid are frequently employed.

Major Products Formed

    Oxidation: L-Glutamate

    Reduction: Reduced forms of L-Ornithine derivatives

    Substitution: L-Ornithine Hydrochloride, this compound

Scientific Research Applications

L-Ornithine Sulfate has a wide range of applications in scientific research:

Mechanism of Action

L-Ornithine Sulfate exerts its effects primarily through its involvement in the urea cycle. It acts as an intermediary, facilitating the conversion of ammonia into urea, which is then excreted from the body. This process helps in detoxifying ammonia, particularly in patients with liver disorders. Additionally, this compound is metabolized to L-Arginine, which stimulates the release of growth hormone and supports immune function .

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.

    L-Citrulline: A precursor to L-Arginine, also involved in the urea cycle.

    L-Ornithine Hydrochloride: A derivative of L-Ornithine with similar biological functions.

Uniqueness

L-Ornithine Sulfate is unique due to its dual role in both the urea cycle and as a precursor to L-Arginine. This dual functionality makes it particularly effective in detoxifying ammonia and supporting overall metabolic health. Its sulfate form also enhances its solubility and bioavailability, making it more effective in clinical and nutritional applications .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4NO/c17-13-7-4-11(5-8-13)6-9-15(22)21-14-3-1-2-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDBNGDNWYBRAK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358037
Record name ST50078673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-43-1
Record name ST50078673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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